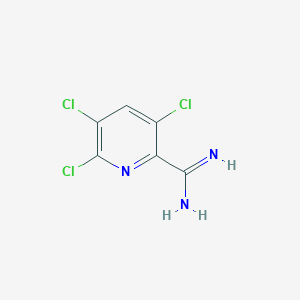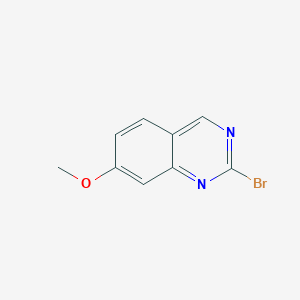
2-Bromo-7-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-methoxyquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of bromine and methoxy groups to the quinazoline core enhances its chemical properties and biological activities, making it a compound of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxyquinazoline typically involves the bromination of 7-methoxyquinazoline. One common method is the reaction of 7-methoxyquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form quinazoline derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.
Cyclization Reactions: Catalysts like palladium or copper are often employed in these reactions
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted quinazolines.
Oxidation Products: Oxidized derivatives of quinazoline.
Cyclization Products: More complex heterocyclic compounds with potential biological activities
Scientific Research Applications
2-Bromo-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxyquinazoline involves its interaction with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activities. The compound can interact with various pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
7-Bromo-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
6-Bromoquinazoline: Lacks the methoxy group but has similar biological activities.
2-Methoxyquinazoline: Similar but without the bromine atom
Uniqueness: 2-Bromo-7-methoxyquinazoline is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and biological activity. This dual substitution makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-7-methoxyquinazoline |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3 |
InChI Key |
QQJISRKAAVSDCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=NC=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


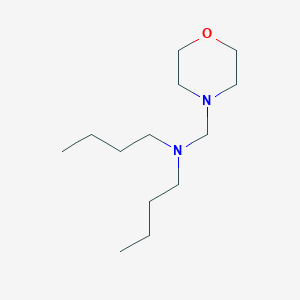
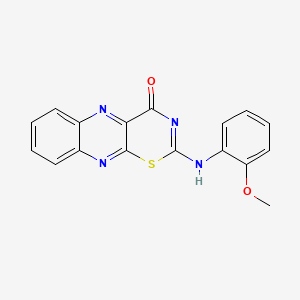
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)


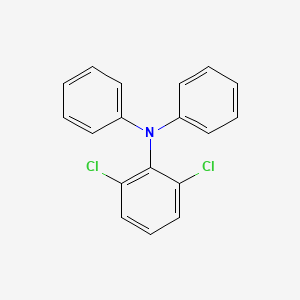
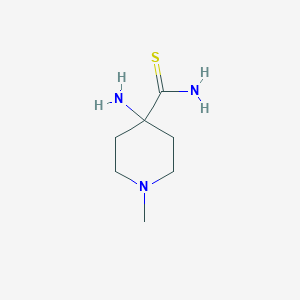
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
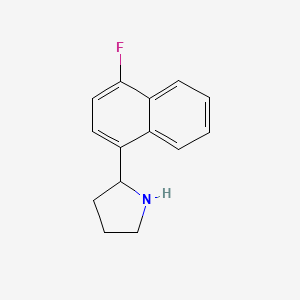
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)

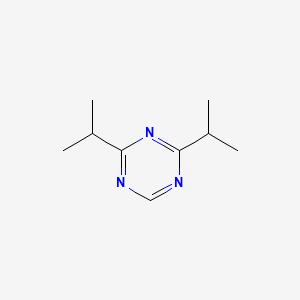
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
